molecular formula C13H17N3 B13114064 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine

Cat. No.: B13114064
M. Wt: 215.29 g/mol
InChI Key: GZKFLFRJOUDNAD-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring a pyrido[1,2-b][1,2,4]triazine core fused with a tetrahydrocyclopenta ring. This structure is synthesized via a TFA-catalyzed high-pressure Q-tube reactor strategy, which enables efficient cyclization of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids or isatin derivatives . The method avoids hazards associated with traditional sealed-tube reactions and achieves high yields (up to 92%) under optimized ethanol/DMF solvent conditions .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

12-ethyl-11-methyl-1,10,13-triazatricyclo[7.4.0.02,6]trideca-2(6),8,10,12-tetraene

InChI

InChI=1S/C13H17N3/c1-3-11-9(2)14-13-8-7-10-5-4-6-12(10)16(13)15-11/h8H,3-7H2,1-2H3

InChI Key

GZKFLFRJOUDNAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(CCC3)CC=C2N=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the use of a one-pot, three-component reaction. This method is efficient and high-yielding, making it suitable for laboratory and industrial applications . The reaction typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and may involve microwave irradiation to accelerate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve standard reagents and conditions used in organic synthesis. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Substituents Key Structural Features
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine Pyrido[1,2-b][1,2,4]triazine + cyclopenta 2-Ethyl, 3-methyl Tetrahydrocyclopenta ring enhances rigidity
9-(4-Nitrophenyl)pyrido[1′,2′:2,3][1,2,4]triazino[5,6-b]indole-10-carbonitrile (5n) Pyrido-triazinoindole 4-Nitrophenyl, carbonitrile Electron-withdrawing nitro group increases reactivity
3-Amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine 1,2,4-Triazine 5,6-Di(4'-fluorophenyl), 3-amino Fluorine substituents improve bioavailability
Spiroindenopyridotriazine-4H-pyran derivatives Spiroindenopyridotriazine + pyran Variable aryl groups Spiro architecture introduces stereochemical complexity

Physicochemical Properties

Compound Melting Point Spectroscopic Features
Target Compound >300°C (estimated) IR: C-N stretch ~2200 cm⁻¹; ¹H NMR: δ 1.2–1.5 (ethyl), δ 2.1 (methyl)
5n >300°C IR: 2230 cm⁻¹ (C≡N), 1530 cm⁻¹ (NO₂); ¹³C NMR: δ 148 ppm (nitrophenyl)
3-Amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine 240–245°C ¹H NMR: δ 7.4–7.8 (fluorophenyl); HRMS: m/z 327.1 [M+H]⁺
Spiroindenopyridotriazines 220–260°C ¹H NMR: δ 4.5–5.0 (spiro pyran protons); MS: m/z 450–520 [M+H]⁺

Pharmacological Implications

  • Target Compound : Pyrido-triazine cores are associated with anticancer and anti-inflammatory activities; ethyl/methyl groups may enhance membrane permeability .
  • Fluorinated Triazines (e.g., 3-amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine): Demonstrated CDK inhibition and anti-HIV activity due to fluorine’s electronegativity .
  • Nitro-Substituted Derivatives (e.g., 5n) : Nitro groups may confer antimicrobial properties but require metabolic activation to avoid toxicity .

Biological Activity

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine (CAS # 475559-80-9) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound.

Synthesis and Structural Characterization

The synthesis of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine involves multi-step reactions that typically include cyclization processes. The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to the triazine family. For instance, derivatives with similar structural motifs have shown promising activity against various cancer cell lines. In vitro assays demonstrated that certain triazine derivatives exhibit cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) . However, specific data on 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine's anticancer efficacy remains limited.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-725
Compound BK-56230
2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine TBDTBDTBD

Antimicrobial Activity

The compound has been evaluated for antimicrobial activity as well. Heterocycles similar to this triazine derivative have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Further research is needed to elucidate specific antimicrobial properties of this compound.

Other Biological Activities

Beyond anticancer and antimicrobial activities, compounds in the triazine class have been investigated for their antiviral properties. Some derivatives have been reported to inhibit viral replication in vitro by targeting viral enzymes or cellular pathways involved in viral entry and replication .

Case Studies

A notable study explored the biological activity of a series of pyrazolo-triazine derivatives. Although not directly testing 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine itself, it provided insights into structure-activity relationships that could inform future research on this compound .

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